molecular formula C11H12N4O2S B6759459 N-(1,1-dioxothiolan-3-yl)pyrido[4,3-d]pyrimidin-4-amine

N-(1,1-dioxothiolan-3-yl)pyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B6759459
M. Wt: 264.31 g/mol
InChI Key: VLFCLGCTDSYMFJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)pyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that combines a pyridopyrimidine moiety with a dioxothiolan group.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)pyrido[4,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c16-18(17)4-2-8(6-18)15-11-9-5-12-3-1-10(9)13-7-14-11/h1,3,5,7-8H,2,4,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFCLGCTDSYMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=NC=NC3=C2C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)pyrido[4,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a one-pot synthesis approach using dicationic molten salts as catalysts has been documented . This method is environmentally friendly and yields high purity products.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and recyclable catalysts is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)pyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)pyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors, modulating various biochemical pathways. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrimidine derivatives such as pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines .

Uniqueness

N-(1,1-dioxothiolan-3-yl)pyrido[4,3-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike some analogues, it does not inhibit histamine metabolism, reducing the potential for side effects .

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